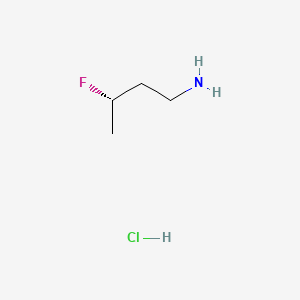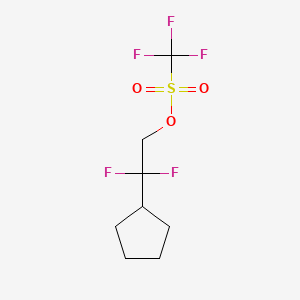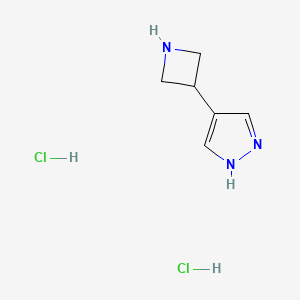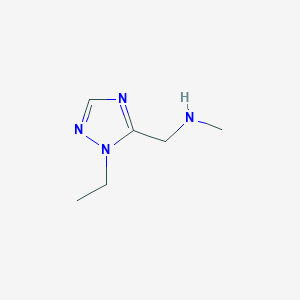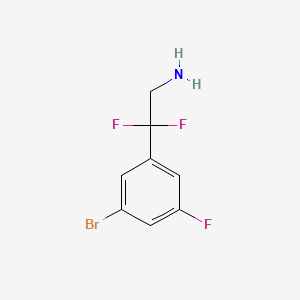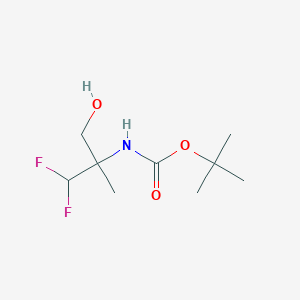
Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the difluoromethyl group can produce a difluoromethyl alcohol.
Applications De Recherche Scientifique
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the difluoromethyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and biological activity, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Lacks the difluoromethyl and hydroxy groups, making it less reactive.
Difluoromethyl carbamate: Does not have the tert-butyl group, resulting in different chemical properties.
Hydroxy carbamate: Contains a hydroxy group but lacks the difluoromethyl and tert-butyl groups.
Uniqueness
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both difluoromethyl and hydroxy groups, along with the bulky tert-butyl group, makes it a versatile compound in various chemical and biological contexts.
This detailed article provides a comprehensive overview of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2408972-61-0 |
|---|---|
Formule moléculaire |
C9H17F2NO3 |
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
tert-butyl N-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12-9(4,5-13)6(10)11/h6,13H,5H2,1-4H3,(H,12,14) |
Clé InChI |
LXKRBFVWQUHXFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



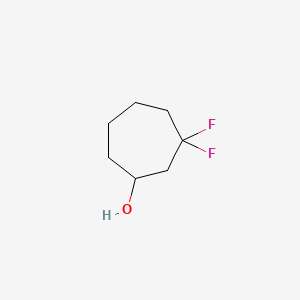
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
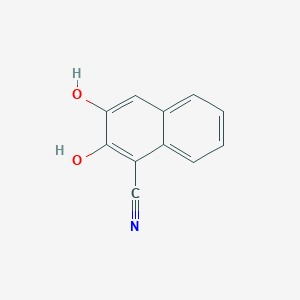
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
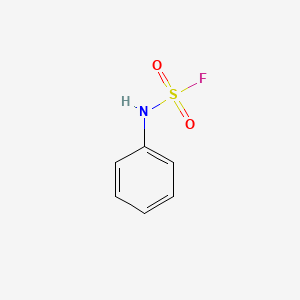
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
